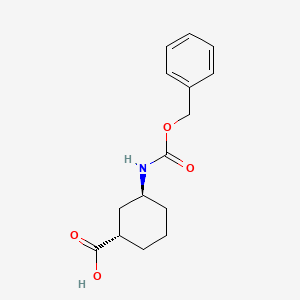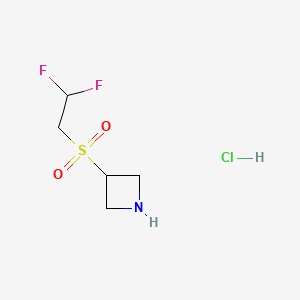
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2S. It is a derivative of azetidine, a four-membered ring heterocyclic compound containing three carbon atoms and one nitrogen atom. The presence of the difluoroethanesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This straightforward synthesis yields various 1,3-disubstituted azetidines. Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines occurs under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The ring strain of azetidine enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks .
Common Reagents and Conditions: Common reagents used in reactions with this compound include dimethylsulfoxonium methylide, organoboronates, and alkyl dihalides . Reaction conditions often involve microwave irradiation, alkaline aqueous media, and the use of solid supports like alumina .
Major Products Formed: The major products formed from reactions involving this compound include various functionalized azetidines, triazolyl polycyclic energetic materials, and fluorescent dyes .
Scientific Research Applications
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a precursor for bioimaging fluorescent dyes, allowing for fine-tuning of fluorescent wavelengths .
Additionally, it is used in the synthesis of polycyclic energetic materials for combustion applications, improving stability and density .
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride involves its ability to undergo nucleophilic substitution reactions due to the ring strain of azetidine. This enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks . The molecular targets and pathways involved include the formation of functionalized azetidines and other complex molecules.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride include 3,3-Difluoroazetidine hydrochloride and 3-(2,2-difluoropropyl)azetidine hydrochloride . These compounds share the azetidine ring structure and fluorine substituents, enhancing their chemical properties.
Uniqueness: What sets this compound apart is the presence of the difluoroethanesulfonyl group, which improves its lipophilicity and solvent processability . This makes it particularly useful in applications such as bioimaging, OLEDs, and DSSCs .
Properties
Molecular Formula |
C5H10ClF2NO2S |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
3-(2,2-difluoroethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-11(9,10)4-1-8-2-4;/h4-5,8H,1-3H2;1H |
InChI Key |
AGXBJJJCBZCRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


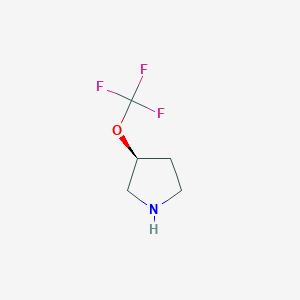

![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
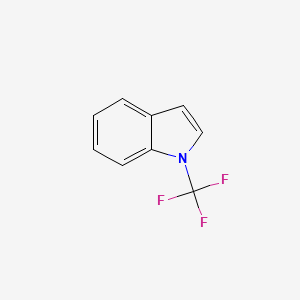
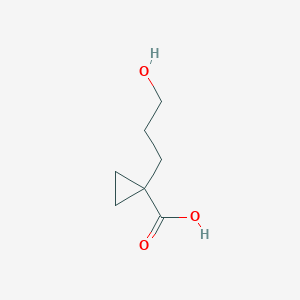
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
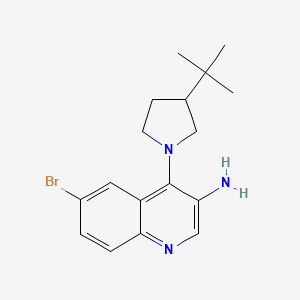
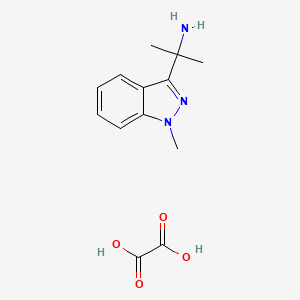
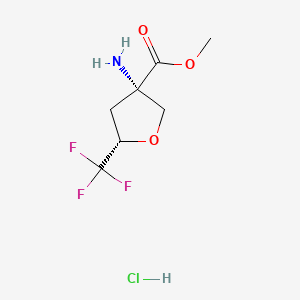
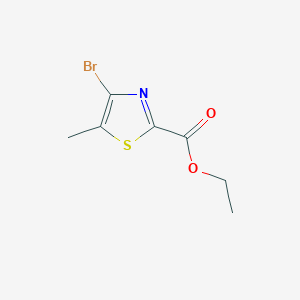
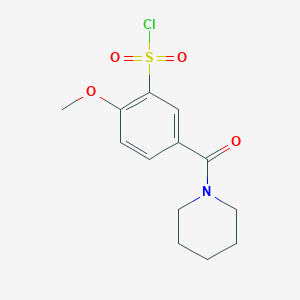
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
